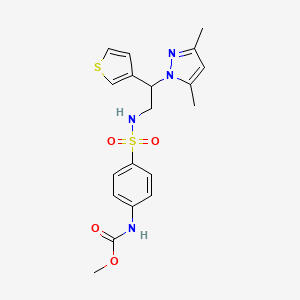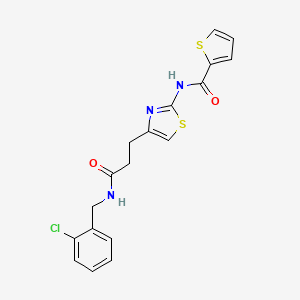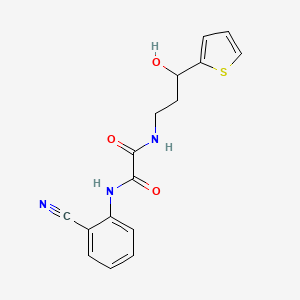![molecular formula C13H14N6S B2970982 4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 1028417-18-6](/img/structure/B2970982.png)
4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains an amino group (-NH2) and a thiol group (-SH), which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction . The amino and thiol groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the triazole ring, with the various substituents adding complexity to the structure . The presence of the amino and thiol groups could also influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The amino and thiol groups in this compound are nucleophilic and can participate in various reactions . The triazole ring is also a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and thiol groups could make it more soluble in polar solvents . Its melting point, boiling point, and other properties would depend on the specific arrangement of atoms in the molecule .Scientific Research Applications
Synthesis and Biological Activities
Analgesic and Antioxidant Properties : A series of Schiff bases derived from 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, similar in structure to the compound , have shown significant analgesic and antioxidant properties. These compounds were synthesized and structurally elucidated through various spectroscopic techniques (Karrouchi et al., 2016).
Antibacterial, Anti-Inflammatory, and Antioxidant Agents : Derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, closely related to the compound , have been synthesized and evaluated for their antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking studies have indicated the potential mode of action as inhibition of DNA gyrase B (Kate et al., 2018).
Antioxidant and α-Glucosidase Inhibitory Activities : Schiff bases containing 1,2,4-triazole and pyrazole rings, similar to the compound of interest, were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds showed significant inhibitory potentials and potent antioxidant properties (Pillai et al., 2019).
Antimicrobial Activities : Some derivatives of 1,2,4-triazoles, related to the chemical structure , have demonstrated antimicrobial activities. These compounds were synthesized and their antimicrobial efficacy was evaluated against various pathogenic bacteria (Bayrak et al., 2009).
Chemical Synthesis and Characterization
Synthesis and Structural Studies : Research on the synthesis and characterization of triazole derivatives, including compounds similar to the one , has been conducted to explore the chemical properties and potential biological applications of these compounds (Fedotov et al., 2022).
Efficient Synthesis Techniques : Novel synthesis techniques have been developed for triazole derivatives, focusing on efficient production and characterization of these compounds, which may include structures similar to the compound (Idrees et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-amino-3-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6S/c1-7-3-4-8(2)9(5-7)10-6-11(16-15-10)12-17-18-13(20)19(12)14/h3-6H,14H2,1-2H3,(H,15,16)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGPWGQAQLHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NNC(=S)N3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2970900.png)

![7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2970903.png)
![1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2970906.png)


![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)
![N-[(4-Chlorophenyl)methyl]-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2970914.png)
![4-fluoro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2970918.png)
![7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2970920.png)

